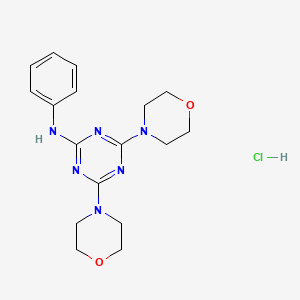

4,6-dimorpholino-N-phenyl-1,3,5-triazin-2-amine hydrochloride

Description

4,6-Dimorpholino-N-phenyl-1,3,5-triazin-2-amine hydrochloride is a substituted 1,3,5-triazine derivative characterized by two morpholino groups at the 4- and 6-positions and a phenylamine substituent at the 2-position, with a hydrochloride counterion enhancing solubility and stability . Synthesized via nucleophilic substitution reactions, cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is sequentially reacted with morpholine and aniline derivatives under reflux conditions in tetrahydrofuran (THF) with potassium or sodium carbonate as a base . This compound is primarily utilized in biochemical research, particularly as an mTOR activator to study autophagy inhibition . Its structural framework allows for extensive modification, enabling comparisons with analogs featuring diverse substituents and applications.

Properties

IUPAC Name |

4,6-dimorpholin-4-yl-N-phenyl-1,3,5-triazin-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N6O2.ClH/c1-2-4-14(5-3-1)18-15-19-16(22-6-10-24-11-7-22)21-17(20-15)23-8-12-25-13-9-23;/h1-5H,6-13H2,(H,18,19,20,21);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEKXNBLPGOBGIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC(=N2)NC3=CC=CC=C3)N4CCOCC4.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23ClN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-dimorpholino-N-phenyl-1,3,5-triazin-2-amine hydrochloride typically involves the reaction of morpholine with cyanuric chloride in the presence of a phenylamine derivative. The reaction conditions include maintaining a controlled temperature and using a suitable solvent to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the compound is produced through a large-scale synthesis process that involves the use of reactors and continuous flow systems to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions: 4,6-Dimorpholino-N-phenyl-1,3,5-triazin-2-amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, 4,6-dimorpholino-N-phenyl-1,3,5-triazin-2-amine hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology: In biological research, the compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties. It is also used in the development of enzyme inhibitors and other bioactive molecules.

Medicine: The compound has shown promise in medicinal applications, particularly in the treatment of infections and certain types of cancer. Its derivatives are being investigated for their therapeutic potential.

Industry: In the industrial sector, 4,6-dimorpholino-N-phenyl-1,3,5-triazin-2-amine hydrochloride is used in the production of dyes, pigments, and other chemical products. It is valued for its stability and reactivity, making it suitable for various applications.

Mechanism of Action

The mechanism by which 4,6-dimorpholino-N-phenyl-1,3,5-triazin-2-amine hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may inhibit enzymes or bind to receptors, leading to the desired biological or chemical outcomes. The exact pathways and targets depend on the specific application and the derivatives involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The triazine core permits variation in substituents, significantly altering physicochemical and biological properties. Key structural analogs include:

- Morpholino vs. Chloro Substituents: Morpholino groups (electron-rich, bulky) enhance aqueous solubility and influence kinase interactions, while chloro groups (electron-withdrawing) increase lipophilicity and microbial targeting .

- Aryl Substituents : The 4-nitrophenyl group in MHY1485 improves electronic interactions with mTOR compared to the phenyl group in the target compound . Anilazine’s 2-chlorophenyl moiety enhances fungicidal activity via membrane disruption .

Physicochemical Properties

Substituents critically influence properties:

- Solubility: Morpholino groups improve water solubility due to hydrogen bonding, whereas chloro and nitro groups enhance lipid solubility .

- Stability : Hydrochloride salts (e.g., target compound, MHY1485) exhibit superior stability over free bases .

- Crystallinity: Anilazine forms a planar crystal structure with Cl–Cl contacts (3.42 Å) and weak π-interactions, whereas morpholino-substituted analogs likely exhibit less rigidity due to bulkier substituents .

Biological Activity

4,6-Dimorpholino-N-phenyl-1,3,5-triazin-2-amine hydrochloride is a synthetic compound belonging to the class of 1,3,5-triazine derivatives. This class is recognized for its diverse biological activities and potential applications in medicinal chemistry. The compound features a triazine ring with morpholino groups and a phenyl moiety, which contribute to its unique biological properties.

Chemical Structure and Properties

The molecular formula of 4,6-dimorpholino-N-phenyl-1,3,5-triazin-2-amine hydrochloride is CHClNO. The structure includes:

- Triazine ring : A six-membered aromatic ring with three nitrogen atoms.

- Morpholino groups : Located at positions 4 and 6 of the triazine ring.

- Phenyl moiety : Attached at the N position.

Synthesis

The synthesis typically involves the reaction of cyanuric chloride with morpholine and an appropriate amine under basic conditions. Sodium carbonate is often used as a base to enhance yield and purity. Microwave-assisted methods have also been explored to improve efficiency.

Research indicates that 4,6-dimorpholino-N-phenyl-1,3,5-triazin-2-amine hydrochloride acts primarily as an inhibitor of the PIKFYVE enzyme. This enzyme is involved in cellular signaling pathways critical for cancer progression. The compound has shown selective inhibition against certain kinases, including mTOR (mammalian target of rapamycin), which is vital for regulating cell growth and proliferation.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound:

- In vitro Studies : The compound has demonstrated significant inhibitory effects on various cancer cell lines. For example, it was found to reduce cell viability in breast cancer cell lines MCF-7 and MDA-MB-231 in a dose-dependent manner.

- Mechanistic Insights : The inhibition of PIKFYVE by this compound leads to alterations in cellular signaling pathways that are crucial for tumor growth and survival .

Comparative Analysis with Other Triazines

A comparative molecular field analysis (CoMFA) study on related triazine compounds revealed significant correlations between their structural properties and biological activity. This analysis helps predict the potency of new derivatives based on established data from existing compounds .

Data Summary Table

| Property/Activity | Value/Description |

|---|---|

| Chemical Formula | CHClNO |

| Molecular Weight | 292.76 g/mol |

| Primary Target | PIKFYVE enzyme |

| Inhibitory Activity (IC) | MCF-7: 42 µM; MDA-MB-231: 68 µM |

| Synthesis Method | Reaction of cyanuric chloride with morpholine |

| Biological Classification | Anticancer agent |

Case Study 1: Anticancer Efficacy in MCF-7 Cells

In a laboratory setting, 4,6-dimorpholino-N-phenyl-1,3,5-triazin-2-amine hydrochloride was tested for its efficacy against MCF-7 breast cancer cells. The study utilized the tetrazolium salt method to assess cell viability and determined that the compound significantly inhibited cell growth at concentrations correlating with its IC values.

Case Study 2: Signaling Pathway Modulation

Another study investigated the effects of this compound on mTOR signaling pathways. It was observed that treatment with the compound resulted in decreased phosphorylation levels of downstream targets involved in cell survival and proliferation—highlighting its potential as a therapeutic agent in oncology .

Q & A

Basic Question: What are the recommended synthetic routes for 4,6-dimorpholino-N-phenyl-1,3,5-triazin-2-amine hydrochloride, and how do reaction conditions influence yield?

Methodological Answer:

The compound is synthesized via nucleophilic substitution of cyanuric chloride. A stepwise protocol involves:

Initial substitution : React cyanuric chloride with morpholine at 0°C in anhydrous THF to form 4,6-dichloro-N-morpholino-1,3,5-triazin-2-amine .

Second substitution : Introduce phenylamine at room temperature, with Hünig’s base as a catalyst, to yield the intermediate .

Hydrochloride formation : Treat the free base with HCl gas in dichloromethane to precipitate the hydrochloride salt .

Key factors : Temperature control (0°C for first substitution) and stoichiometric excess of amines (1.2–1.5 equiv) improve selectivity and yield (>80% purity via HPLC-MS) .

Advanced Question: How can researchers optimize regioselectivity during nucleophilic substitutions on the triazine core?

Methodological Answer:

Regioselectivity is influenced by:

- Steric and electronic effects : Electron-deficient substituents (e.g., nitro groups in MHY1485 analogs) direct nucleophilic attack to the 4-position first .

- Reaction order : Sequential addition of amines with varying nucleophilicity (e.g., morpholine before phenylamine) ensures controlled substitution .

- Catalysis : Use of Hünig’s base (DIPEA) minimizes side reactions during SNAr mechanisms .

Validation : Monitor intermediates via LC-MS and compare retention times with standards .

Basic Question: What analytical techniques are critical for confirming the structure of this triazine derivative?

Methodological Answer:

- 1H/13C NMR : Verify substitution patterns (e.g., morpholino protons at δ 3.6–3.8 ppm; aromatic protons at δ 7.2–7.6 ppm) .

- X-ray crystallography : Resolve dihedral angles between triazine and phenyl rings (e.g., 4.04° in anilazine analogs) to confirm steric interactions .

- HPLC-MS : Confirm purity (>95%) and molecular weight (e.g., m/z 387.39 [M+H]+ for MHY1485) .

Advanced Question: How can crystallographic data resolve discrepancies in proposed molecular conformations?

Methodological Answer:

- Crystal packing analysis : Identify weak intermolecular interactions (e.g., C–H···N hydrogen bonds and Cl···Cl contacts at 3.42 Å) that stabilize specific conformations .

- Dihedral angle measurements : Compare experimental angles (from X-ray) with DFT-optimized geometries to validate computational models .

- Case study : In anilazine, the near-planar triazine-phenyl arrangement (4.04°) correlates with fungicidal activity, suggesting conformational rigidity is critical for bioactivity .

Basic Question: What is the mechanistic basis for this compound’s role as an mTOR activator and autophagy inhibitor?

Methodological Answer:

- mTOR activation : Binds to the ATP-binding pocket of mTORC1, stabilizing its active conformation and phosphorylating downstream targets (e.g., p70S6K) .

- Autophagy inhibition : Blocks autophagosome-lysosome fusion by disrupting LC3-II/p62 interactions, validated via GFP-LC3 puncta assays in HeLa cells .

Experimental validation : Use Western blotting for phospho-mTOR (Ser2448) and immunofluorescence for autophagic vacuoles .

Advanced Question: How can researchers design in vivo studies to assess neuroprotective effects in Parkinson’s disease (PD) models?

Methodological Answer:

- Animal models : Administer MHY1485 (10 mg/kg, i.p.) in MPTP-induced PD mice. Monitor motor function via rotarod tests and quantify dopaminergic neurons via tyrosine hydroxylase staining .

- Biomarkers : Measure LC3-II/LC3-I ratio and p62 levels in substantia nigra tissue to assess autophagy flux .

- Contradiction management : Address variability in blood-brain barrier penetration by quantifying brain concentrations via LC-MS/MS .

Advanced Question: How should researchers reconcile conflicting data on this compound’s cytotoxicity across cell lines?

Methodological Answer:

- Dose-response profiling : Test IC50 values in >3 cell lines (e.g., HEK293, HeLa, SH-SY5Y) using MTT assays. Note that IC50 varies from 5 µM (cancer cells) to >50 µM (primary neurons) .

- Mechanistic context : Cytotoxicity in cancer cells may arise from hyperactivation of mTOR, while neuroprotection in PD models involves balanced autophagy modulation .

Mitigation : Include negative controls (e.g., mTOR inhibitors like rapamycin) to isolate compound-specific effects .

Basic Question: What strategies ensure stability during long-term storage of this hydrochloride salt?

Methodological Answer:

- Storage conditions : Store at –20°C in airtight, light-protected vials with desiccant (e.g., silica gel). Avoid repeated freeze-thaw cycles .

- Stability testing : Monitor purity monthly via HPLC (C18 column, acetonitrile/water gradient). Degradation products (e.g., free morpholino groups) appear as secondary peaks at 254 nm .

Advanced Question: What assays are optimal for screening off-target kinase inhibition?

Methodological Answer:

- Kinase profiling : Use a panel of 50+ kinases (e.g., PI3K, AKT, MAPK) via radioactive ATP-binding assays. MHY1485 shows <10% inhibition at 10 µM for non-mTOR kinases .

- Data interpretation : Cross-validate with computational docking (AutoDock Vina) to predict binding affinities for mTOR vs. off-target kinases .

Basic Question: How can researchers validate the hydrochloride salt’s solubility for in vitro studies?

Methodological Answer:

- Solubility testing : Prepare stock solutions in DMSO (50 mM) and dilute in PBS (pH 7.4). Centrifuge at 14,000 rpm to remove precipitates.

- Quantification : Measure absorbance at 280 nm and compare to a standard curve. Reported solubility: >10 mM in DMSO, <1 mM in aqueous buffers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.